Linker Length Optimization for PROTAC Potency
In a cell-based PROTAC screening platform, a PEG12 linker exhibited significantly higher potency (lower assay readout) compared to PEG4, PEG8, and PEG16 linkers of the same class [1]. The data indicates that the 12-unit PEG chain provides an optimal spatial distance between the target protein ligand and the E3 ligase ligand, maximizing ternary complex formation and subsequent degradation efficiency [1].
| Evidence Dimension | PROTAC-mediated target degradation efficacy (in vitro) |
|---|---|
| Target Compound Data | Readout: 415.805 (arbitrary units) for PEG12 linker |
| Comparator Or Baseline | PEG4 (1311.54), PEG8 (635.073), PEG16 (1021.21), Negative Control (1616.25) |
| Quantified Difference | PEG12 readout is 1.53x lower than PEG8, 3.15x lower than PEG4, and 2.46x lower than PEG16, demonstrating superior potency. |
| Conditions | In vitro screening platform with a specific PROTAC construct; lower readout correlates with higher degradation activity [1]. |
Why This Matters
This quantitative difference validates the choice of a discrete PEG12 linker over other PEG chain lengths to achieve maximal degradation efficiency, which is critical for the development of potent and efficacious PROTAC candidates.
- [1] PMC7483003, Figure 3. (2020). In vitro screening of selected linkers via the developed platform. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC7483003/figure/F3/ View Source
